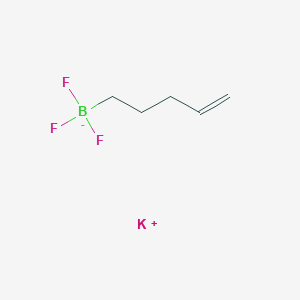
2-(2,2,2-Trifluoroacetamido)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trifluoroacetamido)isonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a trifluoroacetamido group attached to the pyridine ring at the 2-position and a carboxylic acid group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroacetamido)isonicotinic acid typically involves the introduction of the trifluoroacetamido group to a pyridine derivative. One common method is the reaction of 2-aminopyridine-4-carboxylic acid with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,2-Trifluoroacetamido)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amino group.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(2,2,2-Trifluoroacetamido)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(2,2,2-Trifluoroacetamido)isonicotinic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s affinity for its targets. These interactions can lead to changes in biochemical pathways and cellular processes, contributing to the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroacetamido group.
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid: Another related compound with different substitution patterns on the pyridine ring.
Uniqueness
2-(2,2,2-Trifluoroacetamido)isonicotinic acid is unique due to the presence of both the trifluoroacetamido and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
2-[(2,2,2-trifluoroacetyl)amino]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-3-4(6(14)15)1-2-12-5/h1-3H,(H,14,15)(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGNWWWGWLPLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![{4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine](/img/structure/B7894404.png)



![1-[(Oxan-4-yl)methyl]piperidine-3-carbonitrile](/img/structure/B7894434.png)
